Boc-N-methyl-D-leucine

Catalog No.
S1768184
CAS No.
89536-84-5
M.F
C12H23NO4
M. Wt
245,32 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-methyl-D-leucine

CAS Number

89536-84-5

Product Name

Boc-N-methyl-D-leucine

IUPAC Name

(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245,32 g/mole

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1

InChI Key

YXJFAOXATCRIKU-SECBINFHSA-N

SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Synonyms

Boc-N-methyl-D-leucine;Boc-N-Me-D-Leu-OH;89536-84-5;(2R)-2-[(tert-butoxycarbonyl)(methyl)amino]-4-methylpentanoicacid;AmbotzBAA1220;Boc-Nalpha-methyl-D-leucine;SCHEMBL69223;TMA026;02677_FLUKA;CTK6A4221;MolPort-003-925-255;YXJFAOXATCRIKU-SECBINFHSA-N;ZINC1576261;ANW-39318;KM2848;AKOS015836739;N-tert-butoxycarbonyl-N-methyl-D-leucine;AJ-27319;AK-43413;AM037462;n-(tert-butoxycarbonyl)-n-methyl-d-leucine;TC-128063;FT-0655757;X6991;I14-3523

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Peptide Synthesis

Boc-N-methyl-D-leucine can serve as a building block for the construction of peptides containing D-amino acids. The presence of the Boc protecting group allows for selective coupling with other amino acids, while the N-methyl modification alters the peptide's backbone conformation and stability []. This can be beneficial for studies on protein-protein interactions or the design of novel therapeutic agents.

Enzyme Inhibition

Due to its structural similarity to natural amino acids, Boc-N-methyl-D-leucine may act as a competitive inhibitor for enzymes that utilize D-leucine as a substrate. This property could be valuable in understanding enzyme function and developing new drugs that target specific enzymes involved in diseases [].

Material Science

Boc-N-methyl-D-leucine can potentially be incorporated into the design of new materials with unique properties. For instance, it could be used to create self-assembling molecules or functionalized surfaces due to its specific chemical interactions [].

Organic Synthesis

The N-methyl group of Boc-N-methyl-D-leucine can participate in various organic reactions, making it a valuable intermediate for the synthesis of more complex molecules. This can be useful in the development of new drugs, catalysts, or other functional materials [].

Boc-N-methyl-D-leucine is a derivative of the amino acid leucine, distinguished by the presence of a tert-butoxycarbonyl (Boc) protective group and a methyl group attached to the nitrogen atom. Its chemical formula is C₁₂H₂₃NO₄, and it is primarily utilized in peptide synthesis due to its ability to protect amino groups during

Boc-N-methyl-D-leucine primarily functions as a building block in D-peptide synthesis. Its incorporation into peptides allows researchers to study protein-protein interactions involving D-amino acids, which are often found in bacterial cell walls and certain toxins. By understanding these interactions, scientists can develop novel antibiotics and therapeutic strategies.

While specific safety information for Boc-N-methyl-D-leucine might be limited, general safety considerations for handling amino acid derivatives apply:

  • Potential Irritant: May cause skin, eye, and respiratory tract irritation upon contact.
  • Possible Sensitizer: Repeated exposure could lead to skin sensitization.
  • Standard Laboratory Practices: Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) and adhere to safe laboratory waste disposal procedures.

  • Deprotection: The Boc group can be removed under acidic conditions, commonly using trifluoroacetic acid (TFA), yielding N-methyl-D-leucine .
  • Coupling Reactions: It can form peptide bonds with other amino acids through coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
  • Substitution Reactions: Methylation of the nitrogen is achieved using methyl iodide in the presence of a base such as potassium carbonate.

These reactions make Boc-N-methyl-D-leucine a versatile building block in synthetic organic chemistry.

The synthesis of Boc-N-methyl-D-leucine typically involves two main steps:

  • Protection: The amino group of D-leucine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction leads to the formation of Boc-protected D-leucine .
  • Methylation: The nitrogen atom is then methylated using methyl iodide (CH₃I), resulting in Boc-N-methyl-D-leucine. This process can be conducted under various conditions to optimize yield and purity .

Industrial production often employs automated peptide synthesizers for larger scale synthesis.

Boc-N-methyl-D-leucine serves primarily in the field of peptide synthesis. Its applications include:

  • Peptide Synthesis: It is used as a building block for synthesizing D-peptides, which are important in drug development due to their stability against enzymatic degradation.
  • Research Tool: The compound is utilized in various biochemical research applications, particularly those involving protein interactions and structure-function studies.

Research on interaction studies involving Boc-N-methyl-D-leucine focuses on its role as a building block in peptides. While specific interaction studies are not extensively documented, it can be inferred that peptides containing this compound may exhibit unique binding properties due to the presence of the methyl group and the D-stereochemistry, potentially influencing their biological activity and stability.

Several compounds are structurally related to Boc-N-methyl-D-leucine. Here are some notable examples:

Compound NameDescriptionUnique Features
Boc-N-methyl-L-leucineL-isomer counterpart of Boc-N-methyl-D-leucineDifferences in stereochemistry affecting reactivity
Boc-D-leucineNon-methylated version of D-leucineLacks the methyl group on nitrogen
Boc-L-leucineL-isomer counterpart without methylationSimilar to Boc-D-leucine but with L-stereochemistry
N-acetyl-D-leucineAcetylated form of D-leucineDifferent protective group affecting reactivity

Boc-N-methyl-D-leucine is unique due to its specific stereochemistry (D-isomer) combined with a methyl group on the nitrogen atom. This configuration imparts distinct properties regarding stability and reactivity, making it particularly advantageous for peptide synthesis compared to its L-isomer and non-methylated counterparts .

XLogP3

2.4

Dates

Modify: 2023-08-15

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